

Technical Guide: Synthesis and Characterization of Methyl 3-methylquinoxaline-2-carboxylate

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Compound of Interest

Compound Name: Methyl 3-methylquinoxaline-2-carboxylate

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Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of **Methyl 3-methylquinoxaline-2-carboxylate**, a key heterocyclic compound. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. This document details the chemical identity, a common synthetic route via Fischer esterification, and a summary of its analytical characterization. The guide includes detailed experimental protocols, tabulated data for physical and spectroscopic properties, and a workflow diagram to facilitate understanding and replication in a laboratory setting.

Chemical Identity and Properties

Methyl 3-methylquinoxaline-2-carboxylate is a quinoxaline derivative characterized by a methyl group at the 3-position and a methyl ester at the 2-position of the quinoxaline ring.^[1] Its core structure consists of a fused benzene and pyrazine ring.^[1]

Table 1: Chemical Identifiers and Physical Properties

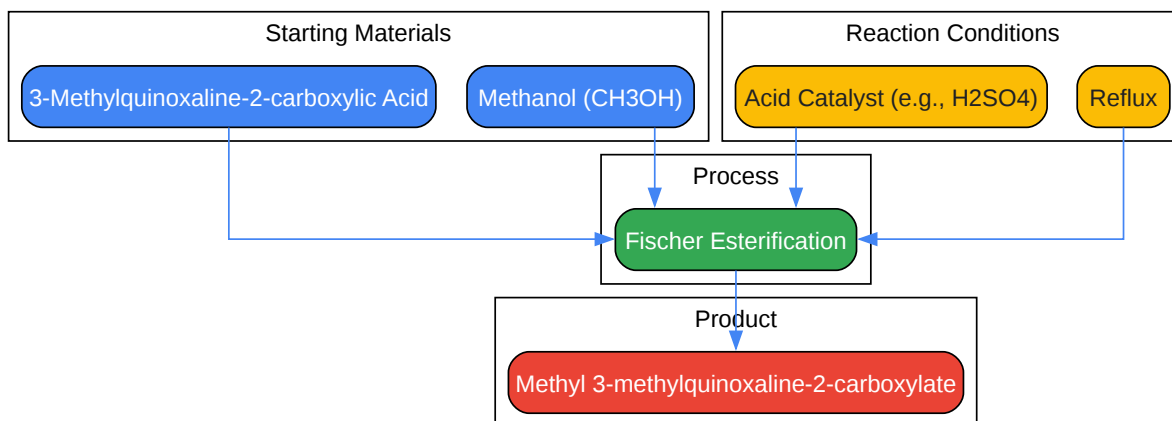
Property	Value
Molecular Formula	C ₁₁ H ₁₀ N ₂ O ₂ [1]
Molecular Weight	202.21 g/mol [1]
CAS Number	61522-54-1 [1]
IUPAC Name	Methyl 3-methylquinoxaline-2-carboxylate [1]
Appearance	Yellow Solid [2] (for the related carboxylic acid)
SMILES Notation	<chem>CC1=NC2=CC=CC=C2N=C1C(=O)OC</chem> [1]
InChI String	InChI=1S/C11H10N2O2/c1-7-10(11(14)15-2)13-9-6-4-3-5-8(9)12-7/h3-6H,1-2H3 [1]

Synthesis of Methyl 3-methylquinoxaline-2-carboxylate

A common and straightforward method for the synthesis of **Methyl 3-methylquinoxaline-2-carboxylate** is the Fischer esterification of its corresponding carboxylic acid, 3-methylquinoxaline-2-carboxylic acid. This reaction involves treating the carboxylic acid with methanol in the presence of an acid catalyst.

Synthetic Workflow

The synthesis process begins with the precursor, 3-methylquinoxaline-2-carboxylic acid, which is esterified to yield the final product.



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Caption: Fischer Esterification Workflow.

Experimental Protocol: Fischer Esterification

This protocol is based on the general principles of Fischer esterification.

- **Preparation:** In a round-bottom flask equipped with a reflux condenser, suspend 3-methylquinoxaline-2-carboxylic acid (1.0 eq) in an excess of dry methanol (e.g., 20-30 mL per gram of acid).
- **Catalyst Addition:** Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to the mixture (e.g., 3-5 drops).
- **Reaction:** Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 2-4 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** After cooling to room temperature, neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃).

- Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Isolation: The resulting crude product can be further purified by column chromatography or recrystallization to yield pure **Methyl 3-methylquinoxaline-2-carboxylate**.

Characterization

The synthesized compound is characterized using various spectroscopic and analytical techniques to confirm its structure and purity.

Spectroscopic Data

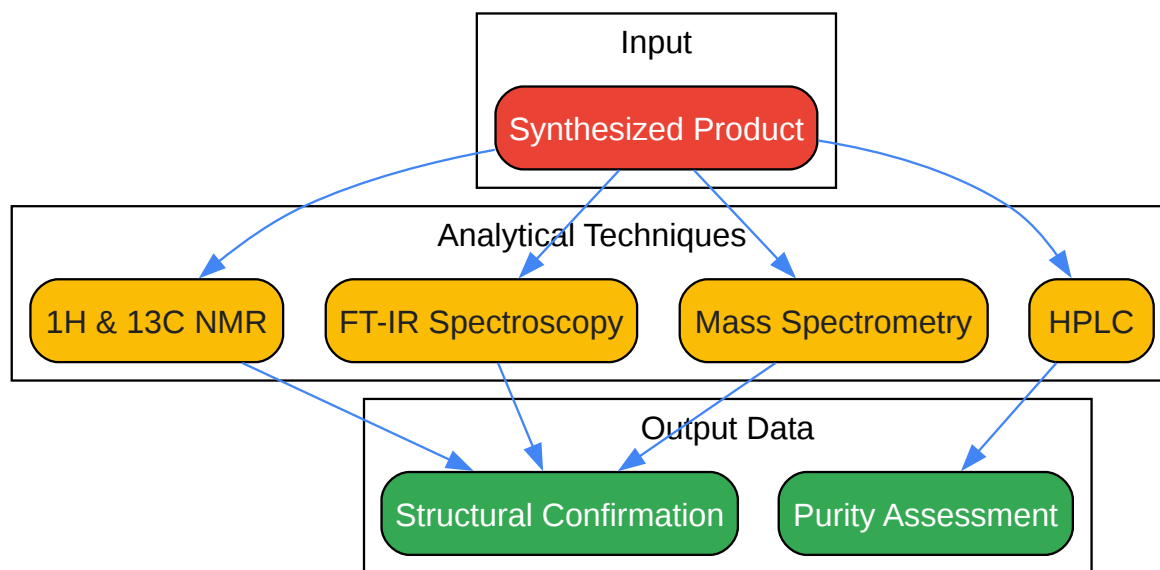
The following table summarizes the expected spectroscopic data for **Methyl 3-methylquinoxaline-2-carboxylate**. Purity is typically confirmed via High-Performance Liquid Chromatography (HPLC) to be >95%.[\[3\]](#)

Table 2: Spectroscopic Data Summary

Technique	Data
^1H NMR	Expected signals include aromatic protons (multiplet, ~7.8-8.2 ppm), a methyl ester singlet (~4.0 ppm), and a methyl group singlet on the quinoxaline ring (~2.8 ppm).
^{13}C NMR	Expected signals include aromatic carbons (~128-142 ppm), the ester carbonyl carbon (~165 ppm), the quinoxaline ring carbons, the methoxy carbon (~53 ppm), and the methyl carbon (~22 ppm).
FT-IR (cm^{-1})	Key peaks should include C=O stretch of the ester (~1720-1740 cm^{-1}), C=N stretch (~1550-1650 cm^{-1}), and aromatic C-H stretches (~3000-3100 cm^{-1}).
Mass Spec (MS)	The molecular ion peak (M^+) should be observed at $m/z = 202.21$, corresponding to the molecular formula $\text{C}_{11}\text{H}_{10}\text{N}_2\text{O}_2$.

Characterization Workflow

The following diagram illustrates the logical flow for the characterization of the synthesized product.



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Caption: Product Characterization Workflow.

Experimental Protocols for Characterization

- Nuclear Magnetic Resonance (NMR): Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl_3). Record ^1H and ^{13}C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
- Fourier-Transform Infrared Spectroscopy (FT-IR): Obtain the IR spectrum of the solid sample using a KBr pellet or as a thin film on a salt plate.
- Mass Spectrometry (MS): Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., Electrospray Ionization - ESI) to determine the molecular weight.
- High-Performance Liquid Chromatography (HPLC): Assess the purity of the compound by dissolving a sample in a suitable mobile phase and analyzing it on an HPLC system equipped with an appropriate column (e.g., C18) and detector (e.g., UV).^[3]

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References

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- 2. 3-Methyl-quinoxaline-2-carboxylic Acid | 74003-63-7 [chemicalbook.com]
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